molecular formula C13H21NO4 B2487798 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid CAS No. 1082207-48-4

4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Cat. No.: B2487798
CAS No.: 1082207-48-4
M. Wt: 255.314
InChI Key: RBRHRDBZSUVEAL-UHFFFAOYSA-N
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Description

4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C12H21NO4. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and an ethenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common method involves the reaction of ethyl N-Boc-4-methylpiperidine-4-carboxylate with lithium hydroxide in methanol and water at room temperature. The reaction mixture is stirred for 16 hours, followed by evaporation to dryness and partitioning between dichloromethane (DCM) and brine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The ethenyl group can form covalent bonds with nucleophiles, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethenyl group allows for unique substitution reactions, while the carboxylic acid group provides opportunities for hydrogen bonding and ionic interactions.

Properties

IUPAC Name

4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRHRDBZSUVEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082207-48-4
Record name 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid
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